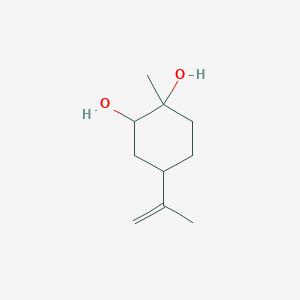

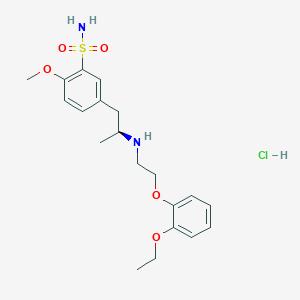

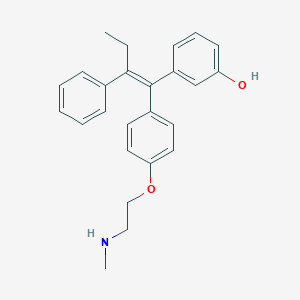

![molecular formula C17H21N5 B023500 1-tert-ブチル-3-(3-メチルベンジル)-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン CAS No. 956025-83-5](/img/structure/B23500.png)

1-tert-ブチル-3-(3-メチルベンジル)-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン

説明

3MB-PP1(cas 956025-83-5) is a highly potent and uniquely specific tyrosine kinase inhibitor of a rationally engineered v-Src tyrosine kinase. At 10 μM, it can block mitotic progression in cells expressing analog-sensitive Plk1 alleles and has been used to selectively sensitize Plk1 to small-molecule inhibitors.

科学的研究の応用

Src ファミリーチロシンキナーゼ阻害剤

この化合物は、Src ファミリーチロシンキナーゼの強力な、可逆的な、ATP 競合的、かつ細胞透過性の阻害剤です 。野生型 v-Src(IC50 = 1.0 µM)と比較して、I338G 変異型 v-Src(IC50 = 1.5 nM)に対して 800 倍以上選択的です。 また、野生型 Fyn(IC50 = 600 nM)も阻害します 。

ベンジル位反応

この化合物のベンジル位は、さまざまな反応を起こすことができます。 例えば、1° ベンジルハライドは通常 SN2 反応経路で反応し、一方、2° および 3° ベンジルハライドは通常、共鳴安定化されたカルボカチオンを介して SN1 反応経路で反応します 。

マイコバクテリアの酸化リン酸化経路の探査

このクラスの化合物には、最も強力な化合物(19)が含まれており、マイコバクテリアの酸化リン酸化経路を調べるための新しいツールとして使用できます 。最も強力な化合物(19)の IC50 値は、BCG に対して 6.2 µM、N0145-Mtb に対して 7.3 µM です。

化学合成

この化合物は、化学合成で使用できます。 例えば、シグマアルドリッチのカタログに見られるように、さまざまなエーテルの合成に使用できます 。

製薬研究

この化合物は、特定のチロシンキナーゼに対する阻害作用があるため、製薬研究で使用できます 。これは、薬物開発の潜在的な候補となります。

生化学研究

生化学研究では、この化合物は、Src ファミリーチロシンキナーゼなどの特定の酵素を阻害することによる影響を研究するために使用できます 。これは、これらの酵素がさまざまな生物学的プロセスにおいて果たす役割についての貴重な洞察を提供することができます。

作用機序

Target of Action

The compound, also known as 4-AMINO-1-TERT-BUTYL-3-(3-METHYLBENZYL)PYRAZOLO[3,4-D]PYRIMIDINE, is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases . It is more than 800 times more selective for the I338G mutant v-Src compared to wild-type v-Src . It also inhibits wild-type Fyn .

Mode of Action

The compound competes with ATP, thereby inhibiting the activity of Src-family tyrosine kinases . This inhibition is reversible and highly selective, especially for the I338G mutant v-Src .

Biochemical Pathways

The inhibition of Src-family tyrosine kinases by this compound affects various biochemical pathways. Src-family tyrosine kinases play crucial roles in cellular proliferation, survival, and differentiation. Therefore, the inhibition of these kinases can lead to changes in these cellular processes .

Result of Action

The inhibition of Src-family tyrosine kinases by this compound can lead to changes in cellular proliferation, survival, and differentiation . The exact molecular and cellular effects would depend on the specific cellular context and the presence of the I338G mutant v-Src .

生化学分析

Biochemical Properties

These reactions could potentially influence the interactions of this compound with enzymes, proteins, and other biomolecules .

Cellular Effects

Similar compounds have been shown to inhibit Src-family tyrosine kinases , which could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

These reactions could potentially influence the interactions of this compound with biomolecules, leading to changes in enzyme activity and gene expression .

特性

IUPAC Name |

1-tert-butyl-3-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5/c1-11-6-5-7-12(8-11)9-13-14-15(18)19-10-20-16(14)22(21-13)17(2,3)4/h5-8,10H,9H2,1-4H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCOTGCSHZKHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2=NN(C3=NC=NC(=C23)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647754 | |

| Record name | 1-tert-Butyl-3-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956025-83-5 | |

| Record name | 3Mb-PP1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956025835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-tert-Butyl-3-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3MB-PP1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP62329LQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。